molecular formula C13H16N2 B13527718 4-(Quinolin-3-yl)butan-2-amine

4-(Quinolin-3-yl)butan-2-amine

Cat. No.: B13527718
M. Wt: 200.28 g/mol
InChI Key: PJVNWKQUSOFBSY-UHFFFAOYSA-N
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Description

4-(Quinolin-3-yl)butan-2-amine is a heterocyclic compound that features a quinoline ring attached to a butan-2-amine chain Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-3-yl)butan-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-3-yl)butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

4-(Quinolin-3-yl)butan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Quinolin-3-yl)butan-2-amine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription. Additionally, the compound may inhibit enzymes involved in critical biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Quinolin-3-yl)butan-2-amine is unique due to its specific structure, which combines the quinoline ring with a butan-2-amine chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

4-quinolin-3-ylbutan-2-amine

InChI

InChI=1S/C13H16N2/c1-10(14)6-7-11-8-12-4-2-3-5-13(12)15-9-11/h2-5,8-10H,6-7,14H2,1H3

InChI Key

PJVNWKQUSOFBSY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC2=CC=CC=C2N=C1)N

Origin of Product

United States

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